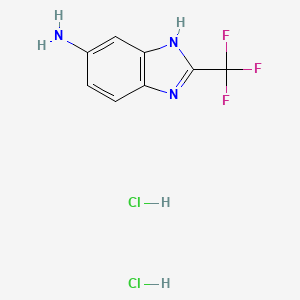

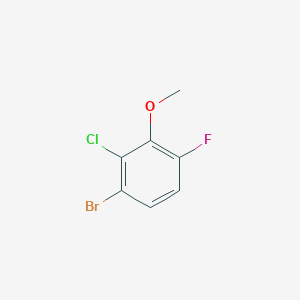

![molecular formula C13H10F2N4O B2372034 7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 165383-26-6](/img/structure/B2372034.png)

7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Vue d'ensemble

Description

“7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the linear formula C13H11F2N5O . It has an average mass of 291.256 Da .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H11F2N5O/c1-7(21-11-3-2-8(14)6-9(11)15)10-4-5-17-13-18-12(16)19-20(10)13/h2-7H,1H3,(H2,16,19) . For a detailed molecular structure, it’s recommended to refer to a 3D molecular structure viewer or software .Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.26 . The physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the search results. For detailed physical and chemical properties, it’s recommended to refer to material safety data sheets (MSDS) or other technical documents related to this compound .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Ring-Chain Isomerism: Ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates exhibit ring-chain isomerization depending on the solvent and substituent length, leading to heterocyclic ring opening at the C(7)–N(8) bond (Pryadeina et al., 2008).

Biological Applications

- Antimicrobial Activity: New derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, synthesized through specific reactions, have shown in vitro antibacterial and antifungal activities comparable to ampicillin and fluconazole (Mostafa et al., 2008).

- Influenza Virus Inhibition: A study demonstrates the potential of certain [1,2,4]triazolo[1,5-a]pyrimidine compounds in inhibiting influenza virus RNA polymerase (Massari et al., 2017).

Synthesis Techniques

- One-Pot Synthesis: An efficient one-pot synthesis method for 5-(trifluoromethyl)-4,7-dihydro-7-aryl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives using ionic liquid has been developed, offering advantages like short synthetic route and eco-friendliness (Li et al., 2011).

Crystal Structure Analysis

- Crystal Structure Studies: The crystal structures of various 7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidine derivatives have been analyzed, revealing different molecular arrangements influenced by intermolecular hydrogen bonds and other interactions (Boechat et al., 2014).

Overview of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold

- Medicinal Perspectives: The [1,2,4]Triazolo[1,5-a]pyrimidine scaffold is known for various pharmacological activities and is a focus in synthetic strategies and medicinal research. This scaffold has applications in areas like anticancer, antimicrobial, and anti-tubercular treatments (Merugu et al., 2022).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds in the 1,2,4-triazolo[1,5-a]pyridine class have been found to act as inhibitors for various targets such as rorγt, phd-1, jak1, and jak2 .

Mode of Action

Similar compounds in the 1,2,4-triazolo[1,5-a]pyridine class have been found to inhibit their targets, leading to various downstream effects .

Biochemical Pathways

Similar compounds in the 1,2,4-triazolo[1,5-a]pyridine class have been found to affect various pathways related to their targets .

Result of Action

Similar compounds in the 1,2,4-triazolo[1,5-a]pyridine class have been found to exhibit various biological activities, including antiproliferative activities against cancer cells .

Propriétés

IUPAC Name |

7-[1-(2,4-difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N4O/c1-8(20-12-3-2-9(14)6-10(12)15)11-4-5-16-13-17-7-18-19(11)13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXQJKAJKRZZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC=NN12)OC3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

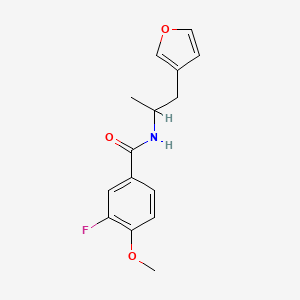

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2371952.png)

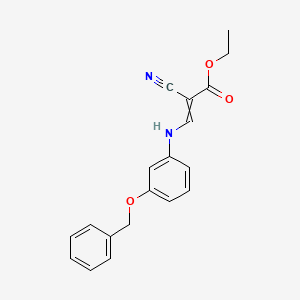

![(1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2371953.png)

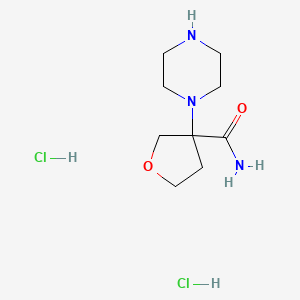

![3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B2371957.png)

![4-((4-chlorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2371961.png)

![3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371962.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2371965.png)

![5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2371968.png)

![N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2371973.png)

![N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide](/img/structure/B2371974.png)